molecular formula C18H26Br2N2Ni B13897239 Dibromobis(t-Bu pyridine)nickel

Dibromobis(t-Bu pyridine)nickel

Cat. No.: B13897239
M. Wt: 488.9 g/mol
InChI Key: PGIXMPBPFWTGOQ-UHFFFAOYSA-L
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Description

Dibromobis(t-Bu pyridine)nickel (CAS No. 2640505-89-9) is a nickel(II) coordination complex featuring two bromide ligands and two tert-butyl pyridine (t-Bu pyridine) ligands in a tetrahedral or square-planar geometry. This compound is synthesized via the reaction of nickel bromide with tert-butyl pyridine under controlled conditions, yielding a high-purity product (≥97%) suitable for catalytic and materials science applications . Its tert-butyl substituents confer steric bulk, enhancing solubility in nonpolar solvents and influencing reactivity patterns.

Properties

Molecular Formula

C18H26Br2N2Ni

Molecular Weight

488.9 g/mol

IUPAC Name

4-tert-butylpyridine;dibromonickel

InChI

InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

PGIXMPBPFWTGOQ-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br

Origin of Product

United States

Preparation Methods

Coordination Reaction with Nickel(II) Bromide

  • Reagents: Nickel(II) bromide (NiBr2), tert-butylpyridine ligand.
  • Solvent: Anhydrous THF, DCM, or acetonitrile.
  • Conditions: Stirring at room temperature or mild heating under argon atmosphere.
  • Procedure:
    • Dissolve NiBr2 in anhydrous solvent under inert atmosphere.
    • Add the tert-butylpyridine ligand slowly to the nickel solution.
    • Stir the mixture for several hours to ensure complete coordination.
    • The product precipitates or is isolated by removing solvent and recrystallizing.

Alternative Method: Direct Synthesis from Nickel(II) Halide Hydrate

  • Use hydrated NiBr2·3H2O with ligand in polar solvents like DMF.
  • Heat under inert atmosphere to promote coordination.
  • Purify by crystallization from appropriate solvents.

Catalytic Reductive Coupling for Ligand Formation (Relevant to Ligand Preparation)

A notable method for preparing the bipyridine ligand involves nickel-catalyzed reductive coupling of chloropyridines:

Parameter Details
Catalyst NiBr2·3H2O
Reducing agent Manganese powder
Solvent Dimethylformamide (DMF)
Temperature ~100–120 °C
Time 18–20 hours
Yield Up to 64% for bipyridine ligands
  • This method is ligand-free for the coupling step and relies on manganese as a reductant.
  • Zinc dust as reductant leads to hydrodehalogenation, thus manganese is preferred.

Purification and Characterization

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Ligand synthesis Pyridine + pivalic acid + AgNO3 + NH4+ in H2SO4 2-tert-butylpyridine, ~97% yield
Ligand bipyridine coupling 4-tert-butylpyridine + NiBr2·3H2O + Mn powder + DMF, 100-120°C, 18-20h Up to 64% yield
Complex formation NiBr2 + tert-butylpyridine in anhydrous solvent, inert atmosphere, RT to mild heat Coordination to Ni(II) center
Purification Recrystallization from acetonitrile or ethanol Ensures purity and crystallinity

Research Findings and Notes

  • The bulky tert-butyl groups on pyridine ligands significantly influence the steric environment around nickel, enhancing selectivity in catalytic reactions.
  • The nickel center in dibromobis(tert-butylpyridine)nickel exhibits square planar geometry, important for its catalytic activity.
  • The preparation methods need to avoid moisture and oxygen to prevent decomposition or oxidation of nickel(II) species.
  • The reductive coupling method for bipyridine ligand synthesis is preferred over older methods due to better yields and milder conditions.
  • Coordination chemistry studies show that this complex can stabilize various oxidation states of nickel, making it versatile in redox catalysis.

Chemical Reactions Analysis

Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.

Major Products:

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(I) or nickel(0) species.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .

Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .

Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .

Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .

Mechanism of Action

The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The table below summarizes key structural and synthetic differences between Dibromobis(t-Bu pyridine)nickel and related nickel(II) complexes:

Compound Name CAS Number Ligands Key Features Applications
This compound 2640505-89-9 t-Bu pyridine Steric bulk enhances stability; high purity (≥97%) . Catalysis, materials research .
Dibromobis(pyridine)nickel 14024-85-2 Pyridine Smaller ligand size increases reactivity; lower steric hindrance . Precursor for Ni nanoparticles .
Dibromobis(4-methylpyridine)nickel 14650-93-2 4-methylpyridine Moderate steric effects; improved solubility vs. pyridine . Not explicitly reported.
Dibromobis(triphenylphosphine)nickel(II) 14126-37-5 Triphenylphosphine (PPh₃) Strong π-acceptor ligands; air-sensitive . Cross-coupling reactions (e.g., Suzuki, Stille) .

Magnetic and Electronic Properties

  • This compound: Nickel(II) (d⁸) typically displays paramagnetism, but ligand field strength and geometry (e.g., tetrahedral vs. square-planar) modulate magnetic moments. No direct data are provided in the evidence, necessitating further experimental validation.
  • Dibromobis(pyridine)nickel : Likely paramagnetic, analogous to other octahedral Ni(II) complexes.
  • Dibromobis(triphenylphosphine)nickel(II) : Paramagnetic with a square-planar geometry; catalytic activity linked to Ni⁰/NiII redox cycling .

Catalytic and Functional Comparisons

  • Cross-Coupling Reactions :
    • The triphenylphosphine analog (CAS 14126-37-5) is widely used in C–C bond-forming reactions due to its ability to stabilize Ni(0) intermediates .
    • This compound’s bulky ligands may hinder substrate access, reducing catalytic efficiency but improving selectivity in sterically demanding reactions .
  • Material Science :
    • The tert-butyl pyridine ligand’s hydrophobicity could make the compound suitable for organic-soluble coordination polymers or MOFs, though this remains unexplored in the provided evidence .

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